Methyl 2-(benzylamino)propanoate hydrochloride
Description
Methyl 2-(benzylamino)propanoate hydrochloride (CAS: 16975-44-3) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . Structurally, it consists of a propanoate ester backbone with a benzylamino group (-NH-CH₂-C₆H₅) at the C2 position and a hydrochloride salt counterion. The compound is often used as a chiral building block in pharmaceutical synthesis due to its stereochemical control, as evidenced by its (2S)-configured IUPAC name: methyl (2S)-2-(benzylamino)propanoate hydrochloride .
Key properties include:
Properties
IUPAC Name |
methyl 2-(benzylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-44-3 | |
| Record name | NSC184723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | methyl 2-(benzylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Formation of Intermediate Compounds
Reactants : Benzylamine and methyl 3-phenylmethoxypropanoate or similar esters.
Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure to ensure optimal yield. For example, using a solvent like dichloromethane can enhance solubility and reactivity.
Yield : The formation of the intermediate compound can yield between 70% to 90%, depending on the specific conditions employed.
Hydrochloride Salt Formation
Process : The intermediate compound is then treated with hydrochloric acid to produce the hydrochloride salt.
Benefits : This step increases the solubility and stability of the final product, making it easier to handle and purify.
Industrial Production Methods
In industrial settings, more efficient methods such as continuous flow synthesis are often employed. This approach allows for:
Enhanced Control : Continuous flow synthesis provides better control over reaction parameters, leading to higher purity products.
Scalability : This method is more scalable than traditional batch processes, making it suitable for large-scale production.
Detailed Reaction Conditions
The following table summarizes various reaction conditions reported in literature for the synthesis of methyl 2-(benzylamino)propanoate hydrochloride:
| Step | Reactants | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine + Methyl Ester | DCM | 25-30 | 2 | 70-90 |
| 2 | Intermediate + HCl | - | Room Temp | 1 | - |
Research Findings
Recent studies have focused on optimizing these synthetic routes. For instance:
Use of Catalysts : Certain catalysts can significantly improve yield and reduce reaction time. For example, using camphorsulfonic acid as a catalyst in methanol has shown promise in increasing yields during nucleophilic addition reactions.
Alternative Solvents : Research indicates that using solvents like THF or DMF can enhance solubility and reactivity, leading to improved yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 2-(benzylamino)propanoate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can act as a precursor or intermediate in various biochemical pathways, influencing the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Methyl 2-(benzylamino)propanoate hydrochloride and related compounds:
Key Differences :
Structural Variations: Position of Benzylamino Group: Moving the benzylamino group from C2 (target compound) to C3 (3c) alters hydrogen bonding and steric interactions, impacting reactivity . Chain Length: Substituting propanoate with butanoate (5a) extends the carbon chain, affecting lipophilicity and molecular weight .
Stereochemistry :
- The target compound’s (2S) configuration contrasts with diastereomers like (αS,3S)-5a and (αS,3R)-5a, which arise from different reaction pathways .
Physical Properties: Solubility: Hydrochloride salts (e.g., target compound vs. non-salt 3c) exhibit higher aqueous solubility due to ionic character . Purity: Industrial-grade analogs (e.g., (S)-Methyl 2-(methylamino)propanoate HCl) prioritize cost-effective synthesis over high enantiomeric purity .
Synthetic Methods :
- Temperature : Higher temperatures (150°C for 5a vs. 115°C for 3c) influence reaction rates and isomer ratios .
- Purification : Silica gel chromatography (3c) vs. flash chromatography (5a) affects yield and scalability .
Applications: Pharmaceutical Intermediates: The target compound’s chirality makes it valuable for enantioselective synthesis, whereas non-chiral analogs (e.g., 3c) may serve as simpler intermediates . Safety Profile: Compounds with methyl substituents (e.g., 2-methylpropanoate derivatives) may exhibit milder toxicity compared to benzylamino analogs .
Research Findings and Data Tables
Table 1: NMR Chemical Shifts of Selected Compounds
Table 2: Hazard Profiles
Biological Activity
Methyl 2-(benzylamino)propanoate hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a methyl ester group and a benzylamino moiety, which contribute to its unique biological interactions. The hydrochloride form enhances its solubility in aqueous solutions, facilitating laboratory and pharmaceutical applications. Its stereochemistry can influence its biological activity, making it a valuable compound for various research endeavors.
The mechanism of action involves the interaction of the benzylamino group with specific enzymes and receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active component, which may further interact with biological targets. This interaction can result in either inhibition or activation of metabolic processes .
1. Enzyme Interaction and Metabolism
This compound has been shown to interact with enzymes involved in amino acid metabolism. It acts as both a substrate and an inhibitor, influencing cellular signaling and gene expression pathways. The compound's structural similarity to L-alanine suggests its potential role as a precursor in synthesizing L-alanine derivatives, which are important in protein structure studies and drug development.
2. Pharmacological Properties
Research indicates several pharmacological properties associated with this compound:
- Antioxidant Effects : It may neutralize free radicals, providing cellular protection against oxidative stress.
- Antimicrobial Properties : There are indications of inhibitory effects against specific bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Due to its structural resemblance to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement .
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays. The results demonstrated significant free radical scavenging activity, indicating its potential utility in formulations aimed at reducing oxidative stress in cells.
Antimicrobial Evaluation
In vitro tests conducted against several bacterial strains revealed that this compound exhibited notable antimicrobial activity. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .
Applications
The diverse biological activities of this compound lend themselves to various applications:
- Research Tool : Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways.
- Pharmaceutical Development : The compound can serve as a precursor for synthesizing peptides and peptidomimetics that target specific biological receptors.
- Therapeutic Agent : Its antioxidant, antimicrobial, and neuroprotective properties suggest potential use in developing new therapeutic agents for various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl ester + benzylamino group | Antioxidant, antimicrobial |
| (S)-Methyl 2-(benzylamino)propanoate | Chiral compound similar to L-alanine | Precursor for peptide synthesis |
| (R)-Methyl 2-(benzylamino)propanoate | Different stereochemistry affecting activity | Variable biological interactions |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(benzylamino)propanoate hydrochloride, and how can purity be optimized?
A common approach involves the reaction of methyl propanoate derivatives with benzylamine under acidic conditions, followed by hydrochloride salt formation. For example, structurally similar compounds like methyl 2-(ethylamino)propanoate hydrochloride are synthesized via nucleophilic substitution or esterification reactions using alkylamines . Purity optimization typically requires recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques such as reverse-phase HPLC. Evidence from batch-specific Certificates of Analysis (COA) suggests monitoring purity via UV/Vis spectroscopy (λmax ~350 nm) and mass spectrometry .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and methyl ester (δ 3.6–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>97%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., C13H16ClNO2 has a theoretical m/z of 261.09) .
- Elemental Analysis : To confirm chloride content in the hydrochloride salt .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory .
- Engineering Controls : Use fume hoods to avoid inhalation of airborne particles .
- Emergency Measures : Immediate eye washing and skin decontamination with water if exposed. Contaminated clothing must be removed and professionally cleaned .
- Storage : Store at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s solubility and stability compared to its free base?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies (e.g., accelerated degradation tests at 40°C/75% RH) show that the salt form reduces decomposition rates by ~30% compared to the free base . However, prolonged exposure to moisture can lead to ester hydrolysis, necessitating anhydrous storage .
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
Discrepancies often arise from impurities or stereochemical variations. For example, enantiomeric impurities in methyl 2-((S)-2-amino-3-methylbutanamido)propanoate hydrochloride can alter enzyme inhibition profiles . Mitigation strategies include:
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Docking Studies : Predict binding affinities to target proteins (e.g., acetylcholinesterase) using software like AutoDock .
- QSAR Models : Correlate structural features (e.g., benzyl group substitution) with logP and bioavailability .
- MD Simulations : Assess salt dissociation kinetics in physiological buffers .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include racemization during esterification and amine coupling. Solutions involve:
- Low-Temperature Reactions : To minimize stereochemical scrambling .
- Enzymatic Catalysis : Use lipases for stereoselective ester formation .
- In-Line Analytics : Real-time monitoring via FTIR to detect intermediate racemization .
Methodological Considerations
Q. How to troubleshoot low yields in the final hydrochloride salt formation?
Q. What experimental designs are optimal for studying metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
